Cas no 2138132-86-0 (4-Chloro-2-{pyrazolo[1,5-a]pyrimidin-3-yl}pyrimidine)
![4-Chloro-2-{pyrazolo[1,5-a]pyrimidin-3-yl}pyrimidine structure](https://ja.kuujia.com/scimg/cas/2138132-86-0x500.png)
4-Chloro-2-{pyrazolo[1,5-a]pyrimidin-3-yl}pyrimidine 化学的及び物理的性質
名前と識別子
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- 4-chloro-2-{pyrazolo[1,5-a]pyrimidin-3-yl}pyrimidine
- 2138132-86-0
- EN300-738482
- 4-Chloro-2-{pyrazolo[1,5-a]pyrimidin-3-yl}pyrimidine
-
- インチ: 1S/C10H6ClN5/c11-8-2-4-12-9(15-8)7-6-14-16-5-1-3-13-10(7)16/h1-6H
- InChIKey: NIIRDLFCGCQZSK-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=NC(C2C=NN3C=CC=NC3=2)=N1
計算された属性
- せいみつぶんしりょう: 231.0311729g/mol
- どういたいしつりょう: 231.0311729g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 251
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 56Ų
4-Chloro-2-{pyrazolo[1,5-a]pyrimidin-3-yl}pyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-738482-0.25g |
4-chloro-2-{pyrazolo[1,5-a]pyrimidin-3-yl}pyrimidine |
2138132-86-0 | 95.0% | 0.25g |
$1051.0 | 2025-03-11 | |
Enamine | EN300-738482-5.0g |
4-chloro-2-{pyrazolo[1,5-a]pyrimidin-3-yl}pyrimidine |
2138132-86-0 | 95.0% | 5.0g |
$3313.0 | 2025-03-11 | |
Enamine | EN300-738482-0.5g |
4-chloro-2-{pyrazolo[1,5-a]pyrimidin-3-yl}pyrimidine |
2138132-86-0 | 95.0% | 0.5g |
$1097.0 | 2025-03-11 | |
Enamine | EN300-738482-1.0g |
4-chloro-2-{pyrazolo[1,5-a]pyrimidin-3-yl}pyrimidine |
2138132-86-0 | 95.0% | 1.0g |
$1142.0 | 2025-03-11 | |
Enamine | EN300-738482-2.5g |
4-chloro-2-{pyrazolo[1,5-a]pyrimidin-3-yl}pyrimidine |
2138132-86-0 | 95.0% | 2.5g |
$2240.0 | 2025-03-11 | |
Enamine | EN300-738482-0.05g |
4-chloro-2-{pyrazolo[1,5-a]pyrimidin-3-yl}pyrimidine |
2138132-86-0 | 95.0% | 0.05g |
$959.0 | 2025-03-11 | |
Enamine | EN300-738482-10.0g |
4-chloro-2-{pyrazolo[1,5-a]pyrimidin-3-yl}pyrimidine |
2138132-86-0 | 95.0% | 10.0g |
$4914.0 | 2025-03-11 | |
Enamine | EN300-738482-0.1g |
4-chloro-2-{pyrazolo[1,5-a]pyrimidin-3-yl}pyrimidine |
2138132-86-0 | 95.0% | 0.1g |
$1005.0 | 2025-03-11 |
4-Chloro-2-{pyrazolo[1,5-a]pyrimidin-3-yl}pyrimidine 関連文献
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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6. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
4-Chloro-2-{pyrazolo[1,5-a]pyrimidin-3-yl}pyrimidineに関する追加情報
Introduction to 4-Chloro-2-{pyrazolo[1,5-a]pyrimidin-3-yl}pyrimidine (CAS No. 2138132-86-0)
4-Chloro-2-{pyrazolo[1,5-a]pyrimidin-3-yl}pyrimidine, with the CAS number 2138132-86-0, is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrimidines, which are essential building blocks in various biological processes and have been extensively studied for their potential therapeutic applications.
The structure of 4-Chloro-2-{pyrazolo[1,5-a]pyrimidin-3-yl}pyrimidine features a pyrimidine ring fused with a pyrazolo[1,5-a]pyrimidine moiety, along with a chlorine substituent at the 4-position. This unique structural arrangement confers the compound with distinct chemical and biological properties, making it a promising candidate for drug development.
Recent studies have highlighted the potential of 4-Chloro-2-{pyrazolo[1,5-a]pyrimidin-3-yl}pyrimidine in various therapeutic areas. One of the key areas of interest is its activity as a potent inhibitor of specific kinases. Kinases are enzymes that play crucial roles in cellular signaling pathways and are often implicated in diseases such as cancer and inflammatory disorders. The ability of 4-Chloro-2-{pyrazolo[1,5-a]pyrimidin-3-yl}pyrimidine to selectively inhibit these kinases makes it a valuable tool for understanding and potentially treating these conditions.
In addition to its kinase inhibitory properties, 4-Chloro-2-{pyrazolo[1,5-a]pyrimidin-3-yl}pyrimidine has also shown promise in modulating other biological targets. For instance, it has been reported to exhibit anti-inflammatory effects by downregulating the expression of pro-inflammatory cytokines. This dual mechanism of action—targeting both kinases and inflammatory pathways—suggests that 4-Chloro-2-{pyrazolo[1,5-a]pyrimidin-3-yl}pyrimidine could be a versatile therapeutic agent with broad applications.
The pharmacokinetic properties of 4-Chloro-2-{pyrazolo[1,5-a]pyrimidin-3-yl}pyrimidine have also been investigated to ensure its suitability for clinical use. Studies have demonstrated that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These characteristics are crucial for ensuring that the drug can effectively reach its target sites in the body and maintain therapeutic concentrations over an extended period.
To further validate its therapeutic potential, preclinical studies have been conducted using various animal models. These studies have shown that 4-Chloro-2-{pyrazolo[1,5-a]pyrimidin-3-yl}pyrimidine can effectively reduce tumor growth in cancer models and alleviate symptoms in inflammatory disease models. The results from these studies provide strong evidence supporting the advancement of this compound into clinical trials.
Clinical trials are currently underway to evaluate the safety and efficacy of 4-Chloro-2-{pyrazolo[1,5-a]pyrimidin-3-yl}pyrimidine in human subjects. Early-phase trials have focused on assessing the compound's safety profile and determining optimal dosing regimens. Preliminary data from these trials have been encouraging, with no significant adverse effects reported at therapeutic doses.
Beyond its immediate therapeutic applications, 4-Chloro-2-{pyrazolo[1,5-a]pyrimidin-3-yl}pyrimidine also holds potential as a lead compound for further drug discovery efforts. Its unique structure and biological activities make it an excellent starting point for developing more potent and selective analogs. Researchers are actively exploring modifications to the core structure to enhance its pharmacological properties and broaden its therapeutic window.
In conclusion, 4-Chloro-2-{pyrazolo[1,5-a]pyrimidin-3-yl}pyrimidine (CAS No. 2138132-86-0) is a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its dual mechanism of action as a kinase inhibitor and anti-inflammatory agent, combined with favorable pharmacokinetic properties, positions it as a valuable candidate for further development. Ongoing clinical trials will provide critical insights into its safety and efficacy in human subjects, paving the way for potential new treatments for various diseases.
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